Batabulin sodium
Overview
Description
Batabulin Sodium, also known as T138067, is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. It is a small molecule drug that targets tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
Target of Action
Batabulin Sodium, also known as T138067, primarily targets the β-tubulin isotypes . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by covalently and selectively modifying the β1, β2, and β4 isotypes of β-tubulin . This modification occurs at a conserved cysteine residue . The result of this interaction is the disruption of microtubule polymerization , which can lead to changes in cell morphology and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By disrupting microtubule polymerization, this compound can affect various downstream effects related to cell structure and function. These effects can include changes in cell shape, motility, and intracellular transport .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell morphology and function . For instance, in the presence of this compound, some cells adopt a rounded morphology and become detached from the plate . This can lead to cell-cycle arrest and ultimately induce apoptotic cell death .
Action Environment
Biochemical Analysis
Biochemical Properties
Batabulin Sodium interacts with β-tubulin, a key protein involved in the formation of microtubules . It binds covalently and selectively to a subset of the β-tubulin isotypes, thereby disrupting microtubule polymerization . This interaction is believed to be the primary mechanism through which this compound exerts its antitumor effects .
Cellular Effects
This compound has been shown to affect cell morphology and lead to cell-cycle arrest . It ultimately induces apoptotic cell death . These effects are likely due to its disruption of microtubule polymerization, which is critical for cell division and other cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its covalent and selective binding to β-tubulin . This binding disrupts microtubule polymerization, leading to changes in cell morphology, cell-cycle arrest, and ultimately, apoptotic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Batabulin Sodium involves the reaction of 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene with sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Batabulin Sodium primarily undergoes covalent binding reactions with tubulin. It selectively modifies the beta1, beta2, and beta4 isotypes of beta-tubulin at a conserved cysteine residue, thereby disrupting microtubule polymerization .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include organic solvents like DMSO and reagents such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed: The major product formed from the reaction of this compound with tubulin is a covalently modified tubulin complex. This complex disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, colorectal cancer, and glioma . Additionally, Batabulin Sodium has been investigated for its potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds:
- Paclitaxel
- Docetaxel
- Vincristine
- Vinblastine
Uniqueness: Batabulin Sodium is unique in its selective covalent binding to specific beta-tubulin isotypes, which distinguishes it from other microtubule-targeting agents like Paclitaxel and Docetaxel. While Paclitaxel and Docetaxel stabilize microtubules, this compound disrupts microtubule polymerization, leading to a different mechanism of action .
Properties
IUPAC Name |
sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPXRVDIKGZQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173231 | |
Record name | Batabulin Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195533-98-3 | |
Record name | Batabulin Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Batabulin Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BATABULIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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